3-(Amidinothio)-1-propanesulfonic acid

Acid Copper Electroplating Printed Circuit Board Through-Hole Filling

Electroplating brighteners often force a trade-off between deposition rate and copper foil mechanical properties. UPS (3-(Amidinothio)-1-propanesulfonic acid) eliminates this compromise. - Preserves tensile strength and elongation of electrolytic Cu foil across the entire working concentration range, unlike MPS/DPS/HP. - Cuts DC through-hole fill time by 44% when pre-adsorbed with NTBC (from 9h to 5h). - 10-100 ppm optimal throwing power for high-aspect-ratio PCBs; withstands 5 thermal shock cycles at 288°C. - In electroless nickel baths, enhances nitric acid corrosion resistance while providing concentration-dependent rate control.

Molecular Formula C4H10N2O3S2
Molecular Weight 198.3 g/mol
CAS No. 21668-81-5
Cat. No. B1346942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Amidinothio)-1-propanesulfonic acid
CAS21668-81-5
Molecular FormulaC4H10N2O3S2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESC(CSC(=N)N)CS(=O)(=O)O
InChIInChI=1S/C4H10N2O3S2/c5-4(6)10-2-1-3-11(7,8)9/h1-3H2,(H3,5,6)(H,7,8,9)
InChIKeyMQLJIOAPXLAGAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Amidinothio)-1-propanesulfonic Acid: Identity and Industrial Profile


3-(Amidinothio)-1-propanesulfonic acid (synonyms: UPS, 3-S-Isothiuronium propyl sulfonate, 3-S-thiuronium propanesulfonate) is a bifunctional organosulfur compound with the molecular formula C₄H₁₀N₂O₃S₂ and a molecular weight of 198.26 g/mol . Its structure integrates a thiourea (isothiuronium) group and a terminal sulfonic acid moiety, conferring zwitterionic character, high water solubility (≥25 mg/mL), and strong metal-ion chelating capacity [1]. Industrially, it is primarily deployed as a brightener, leveler, and grain-refining additive in acid copper electroplating baths, and is increasingly applied in lithium battery copper foil production, electroless nickel plating, and precious metal electrodeposition [1].

Why MPS, SPS, and ZPS Fail to Replace UPS in Plating


Although 3-(Amidinothio)-1-propanesulfonic acid (UPS) belongs to the sulfonate-based brightener family alongside 3-mercapto-1-propanesulfonate (MPS), bis-(sodium sulfopropyl)-disulfide (SPS), and 3-(benzothiazolyl-2-mercapto)-propylsulfonate (ZPS), these compounds exhibit substantial differences in acceleration strength, optimal concentration windows, and effects on deposit mechanical properties [1]. The acceleration performance follows the order MPS > UPS > ZPS, meaning direct molar substitution would alter copper deposition overpotential and throwing power [1]. Furthermore, UPS uniquely shows minimal impact on tensile strength and elongation of electrolytic copper foil, whereas MPS and other brighteners can significantly degrade mechanical properties at elevated concentrations [2]. These differences preclude simple drop-in replacement without complete bath reformulation and process revalidation.

Quantitative Evidence: UPS vs. Industrial Comparators


Throwing Power and Thermal Shock Reliability in PTH Plating

In a systematic head-to-head comparison using an identical CuSO₄/H₂SO₄/PEG/Cl⁻ bath (PEG 200 ppm, Cl⁻ 60 ppm), UPS achieved good copper throwing power (TP) in plated through-holes (PTHs) at concentrations of 20–100 ppm, compared to 1 ppm for MPS and 20–60 ppm for ZPS [1]. The optimal concentration for thermal shock reliability (passing 5 cycles of 288 °C solder dip without cracking) was 10 ppm UPS, versus 1 ppm MPS and 20 ppm ZPS [1][2]. Galvanostatic overpotential analysis confirmed the acceleration ranking MPS > UPS > ZPS, with UPS and ZPS acting as weaker depolarizers that inherently favor throwing power over deposition rate [1].

Acid Copper Electroplating Printed Circuit Board Through-Hole Filling Throwing Power Thermal Reliability

Through-Hole Filling Acceleration by UPS

When UPS was pre-adsorbed onto the copper seed layer of through-holes as a weak accelerator in a plating bath containing the inhibitor nitrotetrazolium blue chloride (NTBC), the total fill plating time was reduced from 9 hours to 5 hours—a 44% reduction [1]. ZPS achieved the same reduction under identical conditions, demonstrating that UPS and ZPS are functionally interchangeable as weak accelerators in this specific application while both deliver identical time savings relative to the no-accelerator baseline [1].

Through-Hole Filling Copper Electroplating Printed Circuit Board NTBC Inhibitor

UPS vs. Thiourea in Electroless Nickel Plating

In acidic electroless nickel (EN) plating, UPS exhibits concentration-dependent dual behavior: at low additive concentrations, UPS acts as an effective deposition accelerator by inhibiting anodic oxidation of hypophosphite and accelerating cathodic reduction; at higher concentrations, UPS suppresses the deposition rate [1]. In contrast, thiourea (TU)—a structurally related additive—does not exhibit this dual behavior and reduces the nitric acid corrosion resistance of the EN deposit, whereas UPS improves it [2]. Both additives decrease phosphorus content and increase sulfur content in Ni-P deposits, but only UPS enhances nitric acid corrosion resistance [2].

Electroless Nickel Bath Stability Corrosion Resistance Thiourea

Mechanical Integrity in Lithium Battery Copper Foil

A comparative study of four sulfonate brighteners in 6 μm electrolytic copper foil production found that UPS exhibited almost no brightening effect (gloss enhancement) but also had no significant impact on tensile strength or fracture elongation [1]. By contrast, MPS and HP produced the strongest brightening but caused tensile strength to decline at excessive concentrations; DPS showed weak brightening and markedly reduced tensile strength at high dosage [1]. UPS was the only additive among the four tested that maintained baseline mechanical properties across the tested concentration range [1].

Lithium Battery Copper Foil Tensile Strength Elongation Brightener

Ni-Zn Battery Cycle Life with UPS-Based Additives

In alkaline Ni-Zn rechargeable batteries, the incorporation of UPS alongside other sulfonate additives (SPS, DPS) into the electrolyte suppresses zinc dendrite formation and parasitic hydrogen evolution, enabling a cycle life of up to 2000 cycles in deep discharge regime [1]. This represents a significant improvement over typical Ni-Zn battery cycle life without such additives, which is generally limited by dendrite-induced short circuits and progressive corrosion [1]. The effect is attributed to the synergistic action of the additive combination that includes UPS rather than UPS alone.

Ni-Zn Battery Cycle Life Electrolyte Additive Zinc Dendrite Suppression

Application Scenarios: UPS in Electroplating and Energy Storage


Balanced Throwing Power and Thermal Reliability in PTH

When formulating acid copper plating baths for high-aspect-ratio PCB through-holes, UPS at 10–100 ppm delivers optimal throwing power without the excessive acceleration of MPS (which can cause uneven deposition at 1 ppm) or the high loading requirements of ZPS (20–60 ppm). The resulting copper deposits pass 5 thermal shock cycles at 288 °C, meeting reliability standards for advanced PCBs [1]. Select UPS when the formulation goal is moderate acceleration with robust thermal reliability, and MPS causes over-acceleration or ZPS incurs excessive additive cost.

Accelerated Through-Hole Filling with NTBC Inhibitor

In DC through-hole filling processes utilizing NTBC as the primary inhibitor, pre-adsorbing UPS onto the copper seed layer reduces fill time from 9 hours to 5 hours—a 44% productivity gain [2]. UPS and ZPS are interchangeable in this role with identical time savings, allowing procurement to select based on availability, purity consistency, or cost at the time of purchase without reformulation [2].

Electroless Nickel for ENIG Finishing with Corrosion Resistance

In acidic electroless nickel baths, UPS provides a unique dual functionality: concentration-dependent acceleration/inhibition of deposition rate plus improved nitric acid corrosion resistance of the Ni-P deposit [3]. This contrasts with thiourea, which reduces corrosion resistance. Use UPS at low concentrations to accelerate EN deposition, or at higher concentrations to stabilize the bath against spontaneous decomposition, while simultaneously enhancing the final deposit's corrosion performance—critical for ENIG-finished PCBs subject to nitric acid testing [3].

Lithium Battery Copper Foil: Mechanical Integrity

For 6 μm and thinner electrolytic copper foil used as lithium-ion battery current collectors, UPS is the brightener of choice when preserving tensile strength and elongation is more critical than maximizing surface gloss [4]. Unlike MPS, DPS, and HP—which degrade mechanical properties at elevated concentrations—UPS maintains baseline tensile and elongation values across its working concentration range, enabling higher additive loading for process control without sacrificing foil quality [4].

Technical Documentation Hub

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